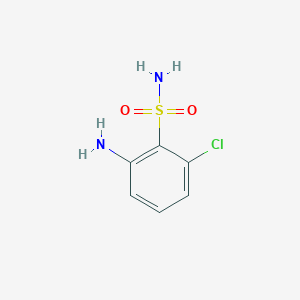

2-Amino-6-chlorobenzenesulfonamide

Übersicht

Beschreibung

2-Amino-6-chlorobenzenesulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S . It is extensively used in scientific research due to its remarkable properties, enabling its application in diverse fields such as pharmaceuticals, organic synthesis, and material science.

Synthesis Analysis

The synthesis of this compound and its derivatives has been described in various studies . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides, which showed significant inhibitory effects against certain cancer cell lines .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, a study has reported on the synthesis of new benzenesulfonamide derivatives and their inhibitory effects on carbonic anhydrase IX .Wissenschaftliche Forschungsanwendungen

Synthesis Applications in Chemistry

Regioselective Synthesis of Imidazo[2,1-b]thiazoles : N-(2,2-Dichloro-2-phenylethylidene)-4-chlorobenzenesulfonamide reacts with 2-aminothiazoles, leading to nucleophilic addition and cyclization into 5-(arylsulfonyl)amino-6-phenylimidazo[2,1-b]thiazoles. This process highlights the use of 2-amino-6-chlorobenzenesulfonamide derivatives in synthesizing new chemical structures (Serykh et al., 2015).

Anomalous Acylation Reactions : Acylation of 2-amino-4-chlorobenzenesulfonamide under specific conditions produces unique compounds with integrated carbon atoms from the acid chloride, showcasing its utility in complex chemical reactions (Friary, 1978).

Biological Applications

- Gene Expression in Plants : The substituted benzenesulfonamide safener, N-(aminocarbonyl)-2-chlorobenzenesulfonamide (2-CBSU), induces specific gene expression in corn without impacting growth. This demonstrates the potential of this compound derivatives in plant biotechnology (Hershey & Stoner, 1991).

Chemical Characterization and Analysis

Characterization of Thermal Decomposition Products : The decomposition of chlorsulfuron, a sulfonylurea herbicide, produces 2-chlorobenzenesulfonamide, highlighting the role of this compound derivatives in analytical chemistry (Long et al., 1990).

Spectroscopic Characterization of Sulfonamide Derivatives : Novel sulfonamide derivatives, including N-(2-aminophenyl)benzenesulfonamides, were characterized using spectroscopic techniques, showing the importance of such compounds in material sciences (Demircioğlu et al., 2018).

Environmental and Agricultural Applications

Agricultural Chemicals in Groundwater : Studies on groundwater in the Midwestern USA indicate the presence of agricultural chemicals, including derivatives of this compound, relating to land use and agricultural practices (Kolpin, 1997).

Herbicide Metabolism and Selectivity in Cereals : The selectivity of chlorsulfuron, a herbicide, in cereals is due to their ability to metabolize it into inactive products, including derivatives of this compound, illustrating its role in agricultural chemistry (Sweetser et al., 1982).

Wirkmechanismus

Target of Action

The primary target of 2-Amino-6-chlorobenzenesulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, it prevents PABA from accessing the enzyme, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial DNA synthesis .

Biochemical Pathways

The action of this compound affects the biochemical pathway of folic acid synthesis . By inhibiting dihydropteroate synthetase, it disrupts the conversion of PABA and dihydropterin diphosphate to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this is the inhibition of bacterial DNA synthesis, which leads to the cessation of bacterial growth .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, this compound effectively halts the replication of bacterial cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other bacteria that can degrade or modify sulfonamides may reduce the effectiveness of this compound . Additionally, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-Amino-6-chlorobenzenesulfonamide are not detailed in the search results, the field of drug development is continually evolving. New approaches in immunotherapy and controlled drug delivery systems are emerging, which could potentially involve the use of compounds like this compound.

Biochemische Analyse

Biochemical Properties

2-Amino-6-chlorobenzenesulfonamide is a type of sulfonamide . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

Sulfonamides, the class of compounds to which it belongs, have been shown to have a range of effects on cells . For instance, they can influence cell function by affecting various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well establishedThese include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. It is known that the effects of a compound can vary with different dosages, and this can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well known. It is known that metabolic pathways are complex networks of biochemical reactions that convert one molecule into another through a series of intermediate metabolites .

Transport and Distribution

It is known that the transport and distribution of a compound within cells and tissues can be influenced by various factors, including transporters or binding proteins that it interacts with, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well known. It is known that the subcellular localization of a compound can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-amino-6-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLLAJCHZAHLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89639-40-7 | |

| Record name | 2-amino-6-chlorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2626723.png)

![N-(2,3-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2626728.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2626737.png)

![1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B2626738.png)

![2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2626741.png)